![molecular formula C24H15ClN4O5 B2858480 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207017-15-9](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods and Protocols
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is involved in various synthesis methods and protocols. For example, L-proline-catalyzed synthesis procedures have been developed for structurally complex heterocyclic ortho-quinones, which are significant in creating this compound. This method is characterized by high atom economy, leading to the generation of two rings along with two C–C, one C–N, and two C=N bonds in a single operation. It also offers environmental benefits due to short reaction times, excellent yield, easy work-up, and the absence of extraction and chromatographic purification steps (Rajesh et al., 2011).
Antitumor Activity
Research has been conducted on novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which include compounds structurally related to 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione. These compounds have been synthesized and tested for antitumor activity toward a panel of 11 cell lines in vitro. One of these compounds exhibited a mean IC50 value of approximately 9.4 µM, indicating potent antitumor properties (Maftei et al., 2013).
Gly/NMDA and AMPA Receptor Binding
Studies on 3-hydroxy-quinazoline-2,4-dione derivatives, closely related to the chemical structure , show that they can be used as selective Gly/NMDA and AMPA receptor antagonists. Introduction of specific substituents such as chlorine atoms on the benzofused moiety of these compounds has yielded Gly/NMDA selective antagonists, while the presence of certain groups has shifted the affinity and selectivity towards the AMPA receptor (Colotta et al., 2004).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of quinazoline-2,4-dione, a core component of the chemical , have been widely studied. These studies include the synthesis of isatoic anhydride derivatives and phthalazinone derivatives, which are key in understanding the structural and functional aspects of such compounds (Bogdanov & Mironov, 2016); (Mahmoud et al., 2012).
High-Pressure Liquid Chromatographic Analysis
High-pressure liquid chromatography has been used for the analysis of benzo(a)pyrene metabolites, including quinones similar to the compound . This method can separate various metabolites, demonstrating its utility in studying complex chemical structures (Selkirk et al., 1974).
Synthesis of Quinazolin-4-one Linked Oxadiazole Derivatives
Research has also been conducted on the synthesis of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, related to the chemical structure of interest. These derivatives have been evaluated for various biological activities, indicating the potential of these compounds in therapeutic applications (Dewangan et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 3-chlorobenzylamine and 2-hydroxybenzaldehyde. The second intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-nitrobenzo[d][1,3]dioxole and hydrazine hydrate. The third intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first two intermediates.", "Starting Materials": [ { "name": "3-chlorobenzylamine", "amount": "1 equivalent" }, { "name": "2-hydroxybenzaldehyde", "amount": "1 equivalent" }, { "name": "3-nitrobenzo[d][1,3]dioxole", "amount": "1 equivalent" }, { "name": "hydrazine hydrate", "amount": "2 equivalents" }, { "name": "triethylamine", "amount": "2 equivalents" }, { "name": "acetic anhydride", "amount": "2 equivalents" }, { "name": "sodium acetate", "amount": "1 equivalent" }, { "name": "3-chlorobenzaldehyde", "amount": "1 equivalent" }, { "name": "sodium borohydride", "amount": "2 equivalents" }, { "name": "acetic acid", "amount": "1 equivalent" }, { "name": "sodium hydroxide", "amount": "1 equivalent" }, { "name": "ethyl acetate", "amount": "as needed" }, { "name": "water", "amount": "as needed" } ], "Reaction": [ { "step": "Synthesis of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione", "reagents": [ { "name": "3-chlorobenzylamine", "amount": "1 equivalent" }, { "name": "2-hydroxybenzaldehyde", "amount": "1 equivalent" }, { "name": "triethylamine", "amount": "2 equivalents" }, { "name": "acetic anhydride", "amount": "2 equivalents" }, { "name": "sodium acetate", "amount": "1 equivalent" }, { "name": "ethyl acetate", "amount": "as needed" }, { "name": "water", "amount": "as needed" } ], "conditions": "The reaction is carried out under reflux in ethyl acetate with the addition of water. The reaction mixture is then cooled and filtered, and the resulting solid is washed with water and dried to obtain the intermediate." }, { "step": "Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "reagents": [ { "name": "3-nitrobenzo[d][1,3]dioxole", "amount": "1 equivalent" }, { "name": "hydrazine hydrate", "amount": "2 equivalents" }, { "name": "acetic acid", "amount": "1 equivalent" }, { "name": "sodium borohydride", "amount": "2 equivalents" }, { "name": "water", "amount": "as needed" } ], "conditions": "The reaction is carried out under reflux in acetic acid with the addition of sodium borohydride. The reaction mixture is then cooled and filtered, and the resulting solid is washed with water and dried to obtain the intermediate." }, { "step": "Coupling of intermediates to form final product", "reagents": [ { "name": "3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione", "amount": "1 equivalent" }, { "name": "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "amount": "1 equivalent" }, { "name": "sodium hydroxide", "amount": "1 equivalent" }, { "name": "ethyl acetate", "amount": "as needed" }, { "name": "water", "amount": "as needed" } ], "conditions": "The reaction is carried out under reflux in ethyl acetate with the addition of sodium hydroxide. The reaction mixture is then cooled and filtered, and the resulting solid is washed with water and dried to obtain the final product." } ] } | |
Número CAS |
1207017-15-9 |
Nombre del producto |
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C24H15ClN4O5 |
Peso molecular |
474.86 |
Nombre IUPAC |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(3-chlorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-16-3-1-2-13(8-16)11-29-23(30)17-6-4-15(9-18(17)26-24(29)31)22-27-21(28-34-22)14-5-7-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
Clave InChI |
SHTQZYAPPLJQKD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC(=CC=C6)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)
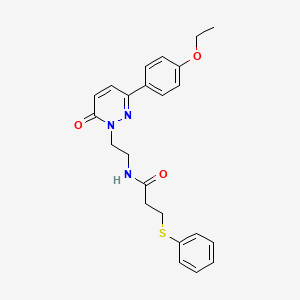
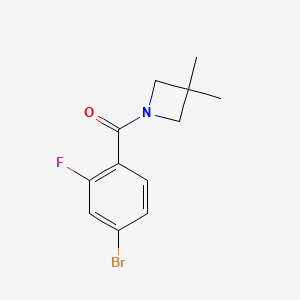
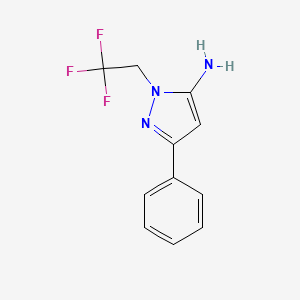
![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)
![dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2858407.png)
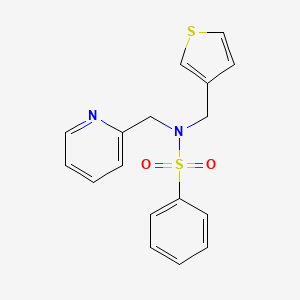

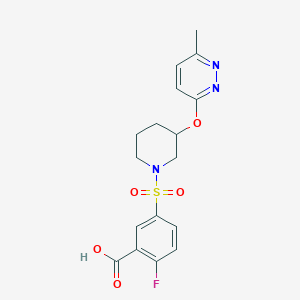
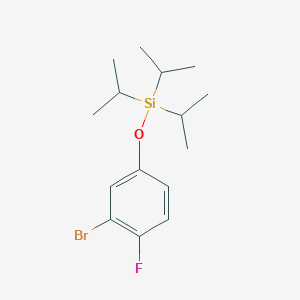

![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2858419.png)